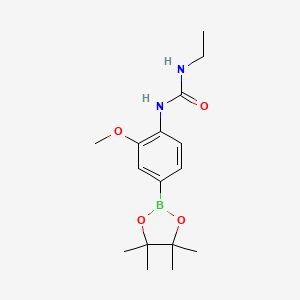

1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

Properties

IUPAC Name |

1-ethyl-3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O4/c1-7-18-14(20)19-12-9-8-11(10-13(12)21-6)17-22-15(2,3)16(4,5)23-17/h8-10H,7H2,1-6H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBPVFHOZBPMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592140 | |

| Record name | N-Ethyl-N'-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917111-46-7 | |

| Record name | N-Ethyl-N′-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917111-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N'-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Boronate Ester

The boronate ester group is introduced by reacting a suitably substituted aryl halide or arylboronic acid derivative with pinacol to form the pinacol boronate ester. This step often employs:

- A base such as potassium carbonate (K2CO3)

- A palladium catalyst, commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

- Solvent systems such as toluene, propan-1-ol, and water mixtures

- Elevated temperatures around 100 °C

- Inert atmosphere (nitrogen) to prevent oxidation

This reaction is typically a Suzuki-Miyaura cross-coupling or a related coupling reaction that efficiently installs the boronate ester onto the aromatic ring.

Formation of the Urea Linkage

The urea moiety is formed by reacting the boronate ester intermediate with ethyl isocyanate under mild conditions. This step is usually carried out:

- At room temperature or slightly elevated temperatures

- In inert solvents such as dichloromethane (CH2Cl2)

- Under inert atmosphere to avoid side reactions

This reaction yields the final compound with the urea functionality attached to the substituted phenyl ring.

Detailed Experimental Data and Reaction Conditions

A representative experimental procedure is summarized in the following table, illustrating the key parameters and outcomes from a typical synthesis:

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boronate Ester Formation | 2-Methoxy-4-bromophenylboronic acid, pinacol, K2CO3, Pd(PPh3)4, toluene/n-propanol/water (3:1), 100 °C, 17 h, N2 atmosphere | 57 | Stirring vigorously under nitrogen; aqueous sodium carbonate used as base; typical Suzuki coupling |

| Urea Formation | Boronate ester intermediate, ethyl isocyanate, dichloromethane, room temperature | Not specified | Mild conditions to form urea linkage; inert solvent prevents side reactions |

Example Synthesis (Adapted from Experimental Reports)

- Under nitrogen atmosphere, a mixture of 2-chloro-5-methyl-N-[(1S)-1-pyridin-3-ylbutyl]pyrimidin-4-amine (1.0 mmol), 4-[(ethylamino)carbonyl]amino-3-methoxyphenylboronic acid pinacol diester (1.3 mmol), and Pd(PPh3)4 (0.1 mmol) was dissolved in toluene-n-propanol (3:1, 12 mL).

- 2 M aqueous sodium carbonate (1.5 mmol) was added, and the mixture was heated at 100 °C for 17 hours with vigorous stirring.

- After cooling, the reaction mixture was extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated.

- The crude product was purified by column chromatography using dichloromethane-methanol-aqueous ammonia (93:7:1) as eluent, yielding the desired product in 57% yield.

The ^1H NMR characterization confirmed the structure with characteristic signals for the ethyl group, methoxy substituent, aromatic protons, and urea NH protons.

Reaction Mechanism Insights

- The Suzuki-Miyaura coupling involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the C–C bond attaching the boronate ester to the aromatic ring.

- The urea formation proceeds via nucleophilic attack of the amine group on ethyl isocyanate, forming the urea linkage under mild conditions without requiring harsh reagents.

Industrial Scale Considerations

For industrial production, the synthesis is scaled up with attention to:

- Continuous flow reactors for efficient Suzuki coupling

- Automated control of reaction parameters to optimize yield and purity

- Use of greener solvents and bases where possible

- Rigorous purification protocols including chromatography or crystallization to ensure product quality

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Boronate Ester Formation | 2-Methoxy-4-bromophenylboronic acid, pinacol, K2CO3, Pd(PPh3)4, toluene/n-propanol/water | 100 °C | 17 hours | ~57 | Suzuki coupling under N2 |

| Urea Linkage Formation | Boronate ester intermediate, ethyl isocyanate, CH2Cl2 | Room temp | Several hours | Not specified | Mild conditions, inert solvent |

Research Findings and Applications

- The compound’s boronate ester moiety allows further Suzuki coupling reactions, making it a versatile building block in organic synthesis.

- The urea group provides hydrogen bonding capability, useful in medicinal chemistry and materials science.

- The preparation methods have been validated by NMR, mass spectrometry, and chromatographic purity analyses.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate in acetonitrile at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.

Substitution: Palladium(0) catalyst, aryl halide, and a base like potassium carbonate in an organic solvent such as toluene.

Major Products

Oxidation: 1-Ethyl-3-(2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea.

Reduction: 1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine.

Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures via Suzuki coupling.

Biology: Potential use in the development of boron-containing drugs due to the unique properties of boron atoms in biological systems.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in cancer therapy due to the boronate ester moiety.

Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its application:

In Organic Synthesis: Acts as a versatile intermediate that can undergo various transformations, facilitating the construction of complex molecules.

In Biological Systems: The boronate ester can interact with biological molecules, potentially inhibiting enzymes or interacting with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: A simpler boronic acid derivative used in similar Suzuki coupling reactions.

4-Methoxyphenylboronic Acid: Similar structure but lacks the urea moiety, used in organic synthesis.

N-Ethyl-N’-phenylurea: Similar urea structure but without the boronate ester, used in medicinal chemistry.

Uniqueness

1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is unique due to the combination of a boronate ester and a urea moiety, providing a versatile scaffold for various chemical transformations and potential biological activities.

This compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in both synthetic and medicinal chemistry.

Biological Activity

1-Ethyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 917111-46-7) is a complex organic compound that has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a urea moiety linked to a phenyl ring that is substituted with a methoxy group and a boronate ester. Its molecular formula is , with a molecular weight of approximately 320.20 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves two main steps:

- Formation of the Boronate Ester: This is achieved through Suzuki coupling by reacting 2-methoxy-4-bromophenylboronic acid with pinacol in the presence of potassium carbonate and a palladium catalyst.

- Urea Formation: The urea linkage is formed by reacting the boronate ester with ethyl isocyanate in an inert solvent like dichloromethane at room temperature .

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Properties

Research indicates that compounds containing boron have unique interactions within biological systems that may enhance their efficacy as anticancer agents. The boronate ester moiety in this compound suggests potential applications in cancer therapy due to its ability to interact with cellular targets involved in tumorigenesis .

Inhibitory Activity

In studies assessing the inhibitory effects on various kinases associated with cancer progression:

- The compound demonstrated significant inhibitory activity against specific kinases involved in cell signaling pathways critical for cancer cell survival.

- It exhibited low toxicity profiles at effective doses in vivo, suggesting a favorable safety margin for therapeutic applications .

Case Studies and Experimental Findings

Pharmacokinetics

Pharmacokinetic studies revealed:

- Absorption: Moderate absorption rates with peak plasma concentrations observed within 2 hours post-administration.

- Elimination Half-Life: Approximately 12 hours, indicating sustained activity within the biological system.

- Toxicity Profile: Minimal adverse effects noted at therapeutic doses during toxicity assessments in rodent models .

Q & A

Q. Advanced

- Optimize coupling conditions : Increase catalyst loading (e.g., 5–10 mol% Pd), use microwave-assisted heating, or employ Buchwald-Hartwig ligands .

- Protecting groups : Temporarily protect the urea NH to reduce side reactions .

- Solvent systems : Test polar aprotic solvents (DMF, DMSO) for better solubility .

How does the urea moiety influence boronic ester reactivity in cross-coupling?

Advanced

The urea group acts as an electron-withdrawing substituent , reducing electron density at boron and potentially slowing oxidative addition. Compare with electron-rich analogs (e.g., methoxy-substituted boronic esters) to assess coupling efficiency .

What analytical methods detect byproducts in synthesis?

Q. Advanced

- HPLC/LC-MS : Monitor for deboronation (free boronic acid) or urea decomposition.

- TLC : Track reaction progress using silica plates and UV visualization .

- ¹¹B NMR : Detect incomplete coupling (residual boronic acid at δ ~10 ppm) .

What are key handling/storage considerations for this compound?

Q. Basic

- Storage : Under argon at –20°C to prevent hydrolysis of the boronic ester.

- Solvent compatibility : Use anhydrous THF or DCM for reactions; avoid protic solvents .

How can computational chemistry predict reactivity?

Q. Advanced

- DFT calculations : Model electron density distribution to predict coupling rates.

- Steric maps : Analyze methoxy group hindrance using molecular dynamics simulations .

What are applications in materials science?

Q. Basic

- OLEDs : As a building block for electron-transport layers (e.g., in dihydroacridine derivatives) .

- D–π–A systems : Study intramolecular charge transfer for optoelectronic devices .

How does the methoxy group affect cross-coupling sterics/electronics?

Q. Advanced

- Steric hindrance : The ortho-methoxy group limits access to the boron center, requiring bulky ligands (e.g., SPhos) for efficient coupling .

- Electronic effects : Methoxy’s electron-donating nature may counteract urea’s electron withdrawal, balancing reactivity .

What purification techniques are recommended?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.